An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-(2-furyl)pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-(2-furyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-(2-furyl)pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel bioactive molecules and functional materials.[1] Its structure, which incorporates both a reactive aminopyrazole moiety and a furan ring, makes it a valuable precursor for developing new pharmaceutical agents and agrochemicals.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Amino-5-(2-furyl)pyrazole, offering standardized experimental protocols and in-depth analysis of its physicochemical properties.
Synthesis Pathway
The most common and efficient method for synthesizing 3-(5)-aminopyrazoles is through the condensation reaction between a β-ketonitrile and a hydrazine derivative.[2] For the target compound, 3-Amino-5-(2-furyl)pyrazole, the synthesis involves the cyclocondensation of 3-(2-furyl)-3-oxopropanenitrile with hydrazine hydrate. This reaction proceeds readily, typically by refluxing the reactants in an alcoholic solvent, to yield the desired pyrazole ring system.
Caption: Synthesis workflow for 3-Amino-5-(2-furyl)pyrazole.
Experimental Protocol: Synthesis
Materials:
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3-(2-furyl)-3-oxopropanenitrile
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Hydrazine hydrate (80% solution in water)
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Absolute Ethanol
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Standard reflux apparatus (round-bottom flask, condenser)
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Magnetic stirrer and heat source
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Ice bath
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Buchner funnel and filter paper
Procedure:
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In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-furyl)-3-oxopropanenitrile (0.01 mol) in absolute ethanol (30 mL).
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To this stirring solution, add hydrazine hydrate (0.012 mol) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for approximately 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
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Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
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Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
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Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 3-Amino-5-(2-furyl)pyrazole as a solid.
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Dry the purified product under vacuum.
Characterization
To confirm the identity, structure, and purity of the synthesized 3-Amino-5-(2-furyl)pyrazole, a combination of physical and spectroscopic techniques is employed. The data obtained from these methods provide unambiguous evidence of the compound's structure.
Caption: Logical workflow for the characterization of the synthesized compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key characterization data for 3-Amino-5-(2-furyl)pyrazole.
| Parameter | Observed Data / Expected Values |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol [3] |
| Physical Appearance | Solid |
| Melting Point (mp) | 124-130 °C |
| Mass Spec. (MS) | m/z: 149 [M]⁺. The fragmentation of pyrazoles typically involves the expulsion of HCN and N₂ from the molecular ion.[4][5] |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, NH₂ & NH), ~3100 (Aromatic C-H stretch), ~1630 (C=N stretch), ~1580 (N-H bend), ~1015 (C-O-C stretch, furan). The broadness of the N-H band is due to hydrogen bonding.[6][7] |
| ¹H NMR (DMSO-d₆, δ ppm) | Predicted: ~12.0 (s, 1H, pyrazole-NH), ~7.6 (m, 1H, furan-H5), ~6.6 (m, 1H, furan-H3), ~6.5 (m, 1H, furan-H4), ~5.8 (s, 1H, pyrazole-H4), ~5.5 (s, 2H, -NH₂). |
| ¹³C NMR (DMSO-d₆, δ ppm) | Predicted: ~160 (C3-NH₂), ~148 (C5-furan), ~143 (Furan C2), ~141 (Furan C5), ~111 (Furan C4), ~106 (Furan C3), ~90 (Pyrazole C4). |
Detailed Spectroscopic Analysis
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Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. The presence of strong, broad bands in the 3200-3400 cm⁻¹ region confirms the N-H stretching vibrations of both the pyrazole ring and the primary amino group. A sharp band around 1630 cm⁻¹ is characteristic of the C=N stretching within the pyrazole ring. The N-H bending vibration is typically observed near 1580 cm⁻¹. The furan ring is identified by its characteristic C-O-C stretching vibration around 1015 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. A downfield singlet around 12.0 ppm is characteristic of the acidic N-H proton of the pyrazole ring. The three protons of the 2-substituted furan ring will appear as distinct multiplets. The C4 proton of the pyrazole ring typically appears as a singlet around 5.8 ppm. The two protons of the amino group will give rise to a broad singlet around 5.5 ppm, which is exchangeable with D₂O.
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¹³C NMR: The carbon spectrum confirms the carbon framework. The carbon attached to the amino group (C3) is expected at a downfield shift (~160 ppm). The carbons of the furan and pyrazole rings will resonate in the aromatic region, with their specific shifts influenced by the heteroatoms and substituents.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight (149.15). Common fragmentation patterns for pyrazoles include the loss of molecular nitrogen (N₂) and hydrogen cyanide (HCN), which can help in structural elucidation.[4][5]
Experimental Protocols: Characterization
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Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated slowly. The range from the first appearance of liquid to the complete melting of the solid is recorded.
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IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, which is then placed in the sample holder for analysis.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, typically DMSO-d₆, and placed in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
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Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system, or by direct infusion. Electron Ionization (EI) is a common method for obtaining the mass spectrum of small organic molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. soc.chim.it [soc.chim.it]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]

